

Biological activity comparison of N-(2-hydroxyethyl)-2-phenylacetamide derivatives

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Compound of Interest

N-(2-hydroxyethyl)-2phenylacetamide

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A Comparative Guide to the Biological Activities of N-phenylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of **N-(2-hydroxyethyl)-2-phenylacetamide** derivatives and their structurally related analogues. Due to limited publicly available data on the specific biological targets of **N-(2-hydroxyethyl)-2-phenylacetamide**, this document synthesizes findings from closely related N-phenylacetamide and 2-phenylacetamide derivatives to offer valuable insights for research and drug development. The data presented herein should be interpreted as illustrative of the potential of this class of compounds, with the understanding that the N-(2-hydroxyethyl) substitution may influence biological activity.

Comparative Biological Activities

N-phenylacetamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. The following sections summarize the quantitative data from various studies to facilitate a comparison of their efficacy.

Anticancer Activity







Several studies have investigated the cytotoxic effects of N-phenylacetamide derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

Table 1: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines



Compound ID	Derivative Class	Cell Line	IC50 (μM)	Reference
3d	Phenylacetamide	MDA-MB-468 (Breast Cancer)	0.6 ± 0.08	[1][2][3]
PC-12 (Pheochromocyt oma)	0.6 ± 0.08	[1][2][3]		
MCF-7 (Breast Cancer)	0.7 ± 0.4	[1][2][3]		
3c	Phenylacetamide	MCF-7 (Breast Cancer)	0.7 ± 0.08	[1][2][3]
3j	Phenylacetamide (p-nitro substituted)	MDA-MB-468 (Breast Cancer)	0.76 ± 0.09	[1]
2b	2-(4- Fluorophenyl)-N- phenylacetamide (m-nitro)	PC3 (Prostate Carcinoma)	52	[4][5][6][7]
2c	2-(4- Fluorophenyl)-N- phenylacetamide (p-nitro)	PC3 (Prostate Carcinoma)	80	[4][5][6][7]
MCF-7 (Breast Cancer)	100	[4][5][6][7]		
Doxorubicin	(Reference Drug)	MDA-MB-468 (Breast Cancer)	0.38 ± 0.07	[1]
Imatinib	(Reference Drug)	PC3 (Prostate Carcinoma)	40	[5][6][7]
MCF-7 (Breast Cancer)	98	[5][6][7]		



Note: The data presented is for a range of N-phenylacetamide derivatives and not exclusively for **N-(2-hydroxyethyl)-2-phenylacetamide** analogs. Direct comparison should be made with caution, considering the structural differences.[8]

Enzyme Inhibition

Derivatives of N-phenylacetamide have shown significant inhibitory activity against various enzymes implicated in a range of diseases.

Table 2: Enzyme Inhibitory Activity of N-phenylacetamide Derivatives

Derivative Class	Target Enzyme	Compound Example	IC50 / Ki
N-phenylacetamide with 1,2,4-triazole	Acetylcholinesterase (AChE)	2-(1H-1,2,4-triazol-1- yl)-N-(3- methoxyphenyl)aceta mide	6.68 μM
N-phenylacetamide-2- oxoindole benzenesulfonamide conjugates	Carbonic Anhydrase (hCA) isoforms	-	Varied Ki values
Biamide derivatives	Cannabinoid Receptor 2 (CB2)	-	Varied binding affinities
2-oxo-N- phenylacetamide containing a dissulfone moiety	CRP-like protein (Clp) of Pxo99A	Compound D14	Kd = 0.52 μM

Antimicrobial Activity

The antimicrobial potential of N-phenylacetamide derivatives has been evaluated against various bacterial and fungal strains.

Table 3: Antibacterial Activity of 2-oxo-N-phenylacetamide Derivatives



Compound ID	Target Organism	EC50 (mg/L)	Reference
D14	Xanthomonas oryzae pv. oryzae (Xoo)	0.63	[9]
Xanthomonas oryzae pv. oryzicola (Xoc)	0.79	[9]	
Bismerthiazol	(Commercial Control)	Xoo	76.59
Xoc	83.35		
Thiodiazole Copper	(Commercial Control)	Xoo	91.72
Xoc	114.00		

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the literature for the evaluation of N-phenylacetamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[10]

- Cell Seeding: Cancer cell lines are cultured and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.[1][10]
- Compound Treatment: The cells are then treated with various concentrations of the N-phenylacetamide derivatives (e.g., 0.125, 0.25, 0.5, and 1 μM) and incubated for an additional 48 hours.[1][10]
- MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (5 mg/mL) and incubated for 3-4 hours.[1][10]
- Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[1][10]



Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[10]

Carbonic Anhydrase Inhibition Assay

This assay determines the inhibitory effects of compounds on various human carbonic anhydrase (hCA) isoforms using a stopped-flow instrument to measure the enzyme-catalyzed CO2 hydration.[11]

- Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compounds (0.1 mM) are prepared in distilled, deionized water, with subsequent dilutions made using the assay buffer.[11]
- Assay Buffer: The assay is conducted in a buffer solution of 10 mM HEPES (pH 7.5) containing 20 mM Na2SO4.[11]
- Kinetic Measurements: The CO2 concentration is varied (from 1.7 to 17 mM) to determine kinetic parameters and inhibition constants.[11]

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[12]

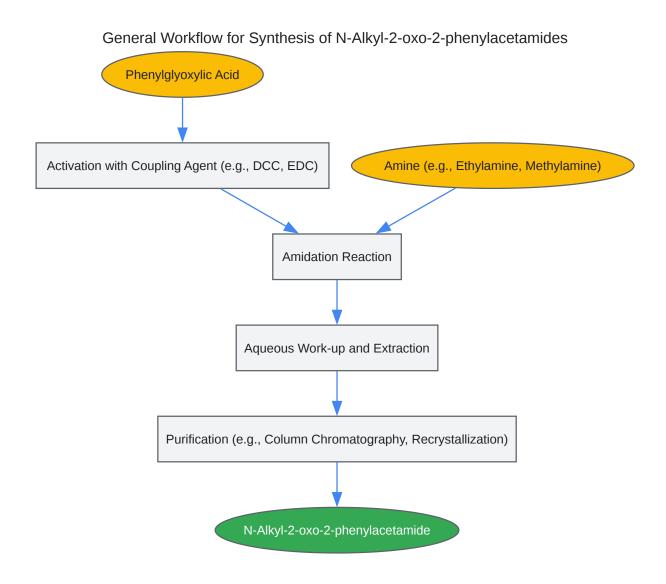
- Compound Preparation: Test compounds are dissolved in a suitable solvent like ethyl acetate to a concentration of 0.1 g/mL.[12]
- Disc Impregnation: Sterile paper discs (6 mm in diameter) are impregnated with 30 μL of each test solution.[12]
- Inoculation: The discs are placed on Mueller-Hinton agar plates that have been uniformly inoculated with the test microorganisms.[12]
- Incubation: The plates are incubated at 37°C for 12-16 hours.[12]



 Zone of Inhibition Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.[12]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures can aid in understanding the mechanisms of action and research methodologies.



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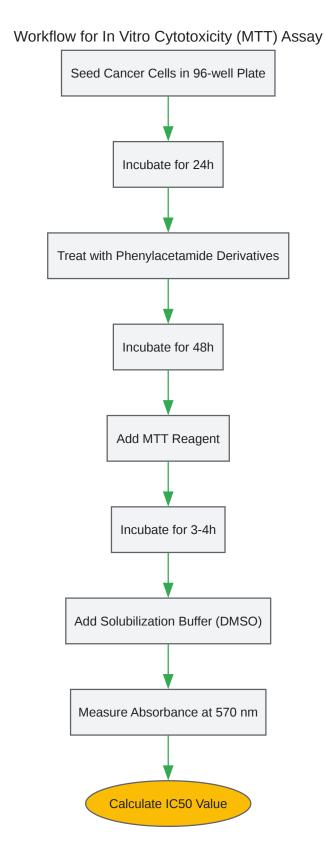
General synthetic workflow for N-alkyl-2-oxo-2-phenylacetamides.



Apoptosis Induction by Phenylacetamide Derivatives Phenylacetamide Derivative Cancer Cell Extrinsic Pathway (Death Receptor) Intrinsic Pathway (Mitochondrial) **Bax Upregulation** Bcl-2 Downregulation Caspase-8 Activation Cytochrome c Release Caspase-9 Activation Caspase-3 Activation

Apoptosis





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